An In-depth Technical Guide to the Physicochemical Properties of 2-Azabicyclo[2.1.1]hexane Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Azabicyclo[2.1.1]hexane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azabicyclo[2.1.1]hexane, a conformationally constrained analog of proline, has emerged as a critical scaffold in medicinal chemistry and drug discovery. Its rigid bicyclic structure offers a unique three-dimensional profile that can enhance binding affinity, selectivity, and metabolic stability of drug candidates.[1][2] The hydrochloride salt of this amine is a common form for handling and formulation, making a thorough understanding of its physicochemical properties essential for its effective application. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-Azabicyclo[2.1.1]hexane hydrochloride, supported by experimental data and theoretical insights.
Molecular Structure and Key Features
2-Azabicyclo[2.1.1]hexane hydrochloride possesses a strained bicyclic system containing a nitrogen atom at the 2-position. This framework locks the five-membered ring into a fixed conformation, unlike the flexible puckering observed in proline. This rigidity is a key attribute, as it reduces the entropic penalty upon binding to a biological target. The hydrochloride salt form enhances the compound's stability and aqueous solubility.
| Property | Value |
| Molecular Formula | C₅H₁₀ClN |
| Molecular Weight | 119.6 g/mol |
| IUPAC Name | 2-azabicyclo[2.1.1]hexane;hydrochloride |
| CAS Number | 871658-02-5 |
| Canonical SMILES | C1NC2CC1C2.Cl[3] |
| InChI Key | ILHPSPUYHFANIX-UHFFFAOYSA-N[3] |
Physicochemical Properties
Physical State and Appearance
2-Azabicyclo[2.1.1]hexane hydrochloride is a solid at room temperature.[3] Preparations have described it as a brown or off-white solid.
Melting Point
Boiling Point
Due to its ionic nature, 2-Azabicyclo[2.1.1]hexane hydrochloride is not expected to have a boiling point under normal atmospheric conditions. It will decompose at elevated temperatures before boiling. Safety data sheets for related compounds often state that the boiling point is not applicable.[5]
Solubility
The hydrochloride salt form of 2-azabicyclo[2.1.1]hexane is anticipated to be soluble in water and other polar protic solvents. This is a direct consequence of the ionic character of the ammonium chloride group. The incorporation of the 2-azabicyclo[2.1.1]hexane scaffold itself has been shown to improve aqueous solubility compared to analogous pyrrolidine-containing molecules.[1][2]
The solubility can be significantly influenced by substitution on the bicyclic core. For example, the introduction of a hydrophobic tert-butyl group is known to limit water solubility.[6] The choice of solvent is also critical in synthetic manipulations, with solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) being effective for nucleophilic displacement reactions on substituted 2-azabicyclo[2.1.1]hexanes.[7]
pKa
The pKa of the conjugate acid of 2-azabicyclo[2.1.1]hexane is a critical parameter for understanding its ionization state at physiological pH. Experimental pKa values for a series of amine hydrochlorides, including a compound designated as 1 • HCl , have been reported.[8] While the original publication should be consulted for definitive confirmation, this value provides a valuable experimental insight into the basicity of the 2-azabicyclo[2.1.1]hexane nitrogen. The strained nature of the bicyclic system can influence the hybridization and availability of the nitrogen lone pair, thereby affecting its basicity compared to simpler secondary amines.
Spectroscopic Properties
Spectroscopic data is fundamental for the structural elucidation and characterization of 2-Azabicyclo[2.1.1]hexane hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the bicyclic framework. A representative ¹H NMR spectrum in DMSO-d₆ shows the following key features:
-
A broad singlet for the two ammonium protons (N-H) at approximately 9.46 ppm.
-
A multiplet for the bridgehead proton at around 4.12 ppm.
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Multiplets for the methylene protons adjacent to the nitrogen and within the bicyclic system, typically in the range of 1.34-3.21 ppm.
¹³C NMR: The carbon NMR spectrum in DMSO-d₆ typically displays four distinct signals corresponding to the unique carbon atoms in the bicyclic core. Representative chemical shifts are observed around 59.0, 46.0, 37.7, and 36.8 ppm.
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) |
| δ 9.46 (s, 2H) | δ 59.0 |
| δ 4.16–4.07 (m, 1H) | δ 46.0 |
| δ 3.21–3.09 (m, 2H) | δ 37.7 |
| δ 2.88–2.79 (m, 1H) | δ 36.8 |
| δ 2.04–1.91 (m, 2H) | |
| δ 1.47–1.34 (m, 2H) |
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the elemental composition. For the free base (C₅H₉N), the calculated m/z for the protonated molecule [M+H]⁺ is 84.0808, with experimental values closely matching this.
Structural Analysis and Crystallography
The three-dimensional structure of the 2-azabicyclo[2.1.1]hexane core has been confirmed through X-ray crystallography of its derivatives.[9][10] These studies provide precise bond lengths, bond angles, and conformational details, which are invaluable for computational modeling and structure-based drug design. The rigid, puckered conformation of the five-membered ring is a defining structural feature.
Stability and Storage
2-Azabicyclo[2.1.1]hexane hydrochloride is generally stable under recommended storage conditions, which typically involve keeping the container tightly closed in a dry and well-ventilated place.[1] It is important to avoid contact with strong oxidizing agents. Hazardous decomposition products formed under fire conditions may include carbon monoxide, nitrogen oxides, and hydrogen chloride.[1]
Experimental Protocols
Workflow for Physicochemical Property Determination
The determination of the key physicochemical properties of a novel compound like 2-Azabicyclo[2.1.1]hexane hydrochloride follows a structured experimental workflow.
Caption: Workflow for the determination of physicochemical properties.
Representative Protocol for pKa Determination via Potentiometric Titration
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Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 2-Azabicyclo[2.1.1]hexane hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if solubility is limited.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration Procedure: Add the titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize and record the pH value and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Causality in Experimental Choice: Potentiometric titration is a robust and direct method for determining the pKa of an amine hydrochloride. It relies on the fundamental acid-base reaction and provides accurate data when the compound is sufficiently soluble in the titration medium.
Conclusion
2-Azabicyclo[2.1.1]hexane hydrochloride is a valuable building block in drug discovery, characterized by its rigid, three-dimensional structure. Its physicochemical properties, particularly its solid-state nature, aqueous solubility, and basicity, are critical considerations for its application in synthesis, formulation, and biological testing. While some experimental data for the parent compound is limited, a combination of data from its derivatives and theoretical understanding provides a strong foundation for its effective use by researchers and scientists in the pharmaceutical industry.
References
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A Concise Synthesis of a Key Azabicyclo[2.1.1]hexane Building Block for N-Heteroaryl Indazole LRRK2 Kinase Inhibitors. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Resolution of (-)-(1S, 4R, 5R)-5-syn-carboxylic-2-t-BOC-2-azabicyclo[2.1.1]-hexane. (n.d.). Raines Lab. Retrieved January 4, 2026, from [Link]
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Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. (2001). Journal of Organic Chemistry - ACS Publications. Retrieved January 4, 2026, from [Link]
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2-azabicyclo[2.1.1]hexane hydrochloride (C5H9N). (n.d.). PubChemLite. Retrieved January 4, 2026, from [Link]
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Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. (2024). ResearchGate. Retrieved January 4, 2026, from [Link]
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Azabicyclo[2.1.1]hexanes. A Review. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
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Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl, 56 ⋅ HCl. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Top 37 papers published by Enamine Ltd in 2023. (n.d.). SciSpace. Retrieved January 4, 2026, from [Link]
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anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. (n.d.). NIH. Retrieved January 4, 2026, from [Link]
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Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]
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Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). (2024). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 4, 2026, from [Link]
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